Unveiling the Molecular Architecture: A Technical Guide to the NMR Spectral Data of Atorvastatin Cyclic Sodium Salt Fluorophenyl Impurity
Unveiling the Molecular Architecture: A Technical Guide to the NMR Spectral Data of Atorvastatin Cyclic Sodium Salt Fluorophenyl Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and manufacturing, the rigorous identification and characterization of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Atorvastatin, a leading synthetic lipid-lowering agent, is no exception. During its synthesis and storage, a number of related substances and degradation products can emerge. This in-depth technical guide focuses on a specific, complex process impurity: the Atorvastatin cyclic sodium salt fluorophenyl impurity.
The formation of this cyclic impurity represents a significant structural modification of the parent Atorvastatin molecule. Understanding its molecular geometry is crucial for controlling its presence in the final drug product and for meeting stringent regulatory requirements. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such complex small molecules.[1] This guide will provide a detailed exploration of the expected NMR spectral data for this impurity, offering a roadmap for its identification and characterization.
The Structure of Atorvastatin Cyclic Fluorophenyl Impurity
The impurity is systematically named sodium (3R)-4-(1b-(4-fluorophenyl)-7-hydroxy-7-isopropyl-1a-phenyl-7a-(phenylcarbamoyl)hexahydro-3H-oxireno[2',3':3,4]pyrrolo[2,1-b][2][3]oxazin-3-yl)-3-hydroxybutanoate. Its corresponding free acid form has the CAS number 873950-18-6, while the sodium salt is registered under CAS number 1315629-79-8.[3][4][5] The molecular formula of the sodium salt is C₃₃H₃₄FN₂NaO₇, with a molecular weight of 612.62 g/mol .[4][5]
The structure, as inferred from its IUPAC name, indicates a significant alteration from the parent Atorvastatin molecule, involving the formation of a complex, fused ring system. This structural change dramatically impacts the chemical environment of the constituent protons and carbons, leading to a unique NMR fingerprint.
Below is a diagram illustrating the logical relationship between the parent drug and the formation of this cyclic impurity.
Caption: Formation pathway of the cyclic impurity from Atorvastatin.
Core Principles of NMR-Based Structural Elucidation
The structural confirmation of the Atorvastatin cyclic fluorophenyl impurity relies on a suite of NMR experiments. Each provides a unique layer of information, which, when combined, allows for a complete and unambiguous assignment of the molecular structure.
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¹H NMR (Proton NMR): This is often the initial and most informative experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration).
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¹³C NMR (Carbon NMR): This technique maps the carbon skeleton of the molecule. It reveals the number of chemically distinct carbon atoms and their electronic environments.
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2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different molecular fragments.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, even if they are not directly bonded, providing critical information about the molecule's three-dimensional structure.
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Anticipated NMR Spectral Data
While a publicly available, fully assigned spectrum for this specific impurity is not readily found in the scientific literature, we can predict the key features based on the known structure and data from related Atorvastatin compounds.[6] The analysis would be conducted in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄.
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum is expected to be complex, with distinct regions corresponding to the aromatic and aliphatic protons.
| Proton Type | Expected Chemical Shift (ppm) | Key Features and Rationale |
| Aromatic Protons | 6.5 - 8.0 | Signals from the fluorophenyl, phenyl, and phenylcarbamoyl groups. The fluorine atom will cause characteristic splitting patterns for the protons on the fluorophenyl ring. |
| Amide Proton (-NH-) | ~9.5 - 10.5 | A singlet, the chemical shift of which can be sensitive to solvent and concentration. |
| Methine Protons (-CH-) | 3.0 - 5.0 | Multiple signals corresponding to the various methine protons in the complex ring system and the dihydroxy side chain. |
| Methylene Protons (-CH₂-) | 1.0 - 4.0 | Several multiplets from the methylene groups in the side chain and the fused ring system. |
| Isopropyl Protons (-CH(CH₃)₂) | 0.8 - 1.5 (doublets for methyls), 3.0 - 3.5 (septet for methine) | Characteristic signals for the isopropyl group. |
| Hydroxyl Protons (-OH) | Variable | Broad signals that are dependent on solvent, temperature, and concentration. Can be confirmed by D₂O exchange. |
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their functional groups.
| Carbon Type | Expected Chemical Shift (ppm) | Key Features and Rationale |
| Carbonyl Carbons (-C=O) | 160 - 180 | Signals for the amide and carboxylate carbons. |
| Aromatic Carbons | 110 - 165 | Multiple signals for the carbons of the three aromatic rings. The carbon directly attached to the fluorine atom will show a large ¹JCF coupling constant. |
| Carbons in the Fused Ring System | 50 - 100 | Signals for the carbons in the newly formed cyclic structure, including those bonded to oxygen and nitrogen. |
| Aliphatic Carbons | 20 - 70 | Signals for the isopropyl, methylene, and methine carbons in the side chain and ring system. |
Experimental Protocol for NMR Analysis
For researchers aiming to acquire NMR data for this impurity, the following is a generalized experimental workflow.
Caption: A typical workflow for NMR-based structural elucidation.
Trustworthiness and Validation
The definitive structural confirmation of the Atorvastatin cyclic fluorophenyl impurity is best achieved through the use of a certified reference standard. Several reputable suppliers provide this impurity, often accompanied by a certificate of analysis and a comprehensive structure elucidation report that includes detailed NMR data.[7] When such a standard is used, the acquired NMR spectra can be directly compared to the data provided by the supplier, ensuring a high degree of confidence in the identification.
Conclusion
The Atorvastatin cyclic sodium salt fluorophenyl impurity is a complex molecular entity whose structural elucidation is critical for the quality control of the Atorvastatin API. While detailed spectral assignments are not widely published, a combination of 1D and 2D NMR techniques provides an unambiguous pathway to its characterization. By understanding the expected spectral features and employing a systematic analytical approach, researchers and drug development professionals can confidently identify and control this impurity, ensuring the quality and safety of Atorvastatin-based medicines.
References
- Veeprho Pharmaceuticals. (2022, September 9). Atorvastatin and its Impurities: An Overview.
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Stach, J., Havlíček, J., Plaček, L., & Rádl, S. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications, 73(3), 229-246. [Link]
- Rasayan J. Chem. (2024). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. Retrieved from Rasayan Journal of Chemistry website.
- Shimadzu. (n.d.). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer.
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Sonawane, L. V., et al. (2014). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Chromatographic Science, 52(7), 636-644. [Link]
- Waters Corporation. (n.d.). Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System.
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Veeprho. (n.d.). Atorvastatin FX1 Impurity | CAS 873950-18-6. Retrieved from Veeprho website. [Link]
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NextSDS. (n.d.). Atorvastatin Cyclic (Fluorophenyl) Impurity — Chemical Substance Information. Retrieved from NextSDS website. [Link]
- Waters Corporation. (n.d.). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification.
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Chawla, G., & Ranjan, C. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics, 9(3-s), 885-899. [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. Retrieved from Journal of Pharmaceutical and Biomedical Analysis website.
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